5-Aminoimidazole-4-carboxamide Lactose Adduct
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Overview
Description
5-Aminoimidazole-4-carboxamide Lactose Adduct: is a compound that is a lactose adduct of 5-Aminoimidazole-4-carboxamide. This compound is primarily used in scientific research and development, particularly in the fields of chemistry and biology . It is a metabolite of Temozolomide, a medication used in the treatment of certain types of brain tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Aminoimidazole-4-carboxamide Lactose Adduct involves the reaction of 5-Aminoimidazole-4-carboxamide with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized chemical laboratories and research facilities that adhere to stringent safety and quality control standards .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazole-4-carboxamide Lactose Adduct can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Aminoimidazole-4-carboxamide Lactose Adduct is used as a building block for the synthesis of more complex molecules. It is also used in studies related to reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study cellular processes and metabolic pathways. It is particularly useful in the study of purine metabolism .
Medicine: In the medical field, this compound is used in the development of new therapeutic agents. It is a metabolite of Temozolomide, which is used in the treatment of brain tumors.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide Lactose Adduct involves its interaction with specific molecular targets and pathways. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the biosynthesis of purines and an intermediate in the generation of inosine monophosphate.
AICA ribonucleotide: An analog of adenosine monophosphate that stimulates AMPK activity and is used in the study of metabolic diseases.
Uniqueness: 5-Aminoimidazole-4-carboxamide Lactose Adduct is unique due to its specific structure as a lactose adduct. This structural modification can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H26N4O11 |
---|---|
Molecular Weight |
450.40 g/mol |
IUPAC Name |
4-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H26N4O11/c17-13(28)6-14(19-3-18-6)20-15-10(26)9(25)12(5(2-22)29-15)31-16-11(27)8(24)7(23)4(1-21)30-16/h3-5,7-12,15-16,20-27H,1-2H2,(H2,17,28)(H,18,19)/t4-,5-,7+,8+,9-,10-,11-,12-,15-,16+/m1/s1 |
InChI Key |
BMYLWGTWXJULCN-SNESPVSPSA-N |
Isomeric SMILES |
C1=NC(=C(N1)C(=O)N)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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